REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([O:13][CH3:14])=[C:6]2[C:11]=1[O:10][CH2:9][C:8](=O)[CH2:7]2.[CH2:15]([NH:18][CH2:19][CH2:20][CH3:21])[CH2:16][CH3:17].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[OH-].[Na+]>C1C=CC=CC=1.[Pd].C(O)C>[CH2:15]([N:18]([CH2:19][CH2:20][CH3:21])[CH:8]1[CH2:7][C:6]2[C:11](=[CH:2][CH:3]=[CH:4][C:5]=2[O:13][CH3:14])[O:10][CH2:9]1)[CH2:16][CH3:17] |f:2.3,4.5|
|
Name
|
8-bromo-5-methoxy-3-chromanone
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C2CC(COC12)=O)OC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(CC)NCCC
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was refluxed for 5 hours with a Dean-Stark apparatus under N2 -atmosphere
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into a Parr-flask
|
Type
|
FILTRATION
|
Details
|
The catalysst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residual oil was dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with 5% aqueous Na2CO3
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (Na2CO3)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)N(C1COC2=CC=CC(=C2C1)OC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 mg | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |